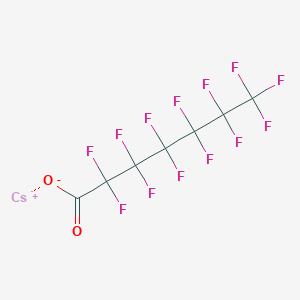

Cesium perfluoroheptanoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNHDXQPMGZNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7CsF13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382501 | |

| Record name | Cesium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171198-24-6 | |

| Record name | Cesium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of Cesium Perfluoroheptanoate

Established Synthetic Pathways for Cesium Perfluoroalkanoates

The synthesis of cesium perfluoroalkanoates, including cesium perfluoroheptanoate, primarily relies on well-established acid-base chemistry.

Neutralization of Perfluoroalkanoic Acids with Cesium Bases

The most direct and common method for the preparation of this compound is through the neutralization reaction between perfluoroheptanoic acid (PFHpA) and a suitable cesium base. This reaction is a standard acid-base neutralization, where the proton from the carboxylic acid group of PFHpA is transferred to the base, resulting in the formation of the cesium salt and a corresponding byproduct, typically water.

Common cesium bases employed in this synthesis include cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH). The choice of base can influence the reaction conditions and the nature of the byproducts.

Reaction with Cesium Carbonate:

When cesium carbonate is used, the reaction with perfluoroheptanoic acid proceeds as follows:

2 CF₃(CF₂)₅COOH + Cs₂CO₃ → 2 CF₃(CF₂)₅COOCs + H₂O + CO₂

This reaction is often favored due to the ease of handling solid cesium carbonate and the straightforward removal of the gaseous carbon dioxide byproduct, which drives the reaction to completion.

Reaction with Cesium Hydroxide:

Alternatively, cesium hydroxide can be used, following this reaction scheme:

CF₃(CF₂)₅COOH + CsOH → CF₃(CF₂)₅COOCs + H₂O

This reaction is also highly efficient, yielding only water as a byproduct, which can be readily removed.

The progress of the neutralization reaction can be monitored by measuring the pH of the reaction mixture. The reaction is typically considered complete when a neutral pH is achieved, indicating that all the perfluoroheptanoic acid has been consumed.

Comparison of Solvent Systems for this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences the solubility of reactants, the reaction rate, and the ease of product isolation. A suitable solvent should dissolve the reactants to a sufficient extent to allow the reaction to proceed efficiently, while also facilitating the precipitation or crystallization of the product upon completion of the reaction or a change in conditions.

Several types of solvents can be considered for this synthesis, with their selection depending on the specific cesium base used and the desired workup procedure.

Aqueous Systems: Water is a common solvent for the neutralization reaction, particularly when using cesium hydroxide. Perfluoroheptanoic acid has some solubility in water, which can be enhanced by the formation of the cesium salt as the reaction progresses. The product, this compound, is also soluble in water. This necessitates a subsequent step, such as evaporation of the water, to isolate the solid salt.

Alcoholic Solvents: Alcohols, such as ethanol (B145695) or methanol (B129727), can also be employed as reaction media. These solvents offer good solubility for both perfluoroheptanoic acid and cesium salts. The use of alcoholic solvents may be advantageous for subsequent purification steps, as the solubility of the product can be manipulated by the addition of a less polar co-solvent to induce crystallization.

Aprotic Polar Solvents: Solvents like acetone (B3395972) or acetonitrile (B52724) could potentially be used. These solvents can dissolve the reactants and may offer advantages in terms of reaction kinetics or product isolation.

The optimal solvent system is one that provides a balance between reactant solubility and the ease of isolating a pure product. The following table summarizes the general characteristics of different solvent systems for the synthesis of this compound.

| Solvent System | Reactant Solubility | Product Isolation | Considerations |

| Water | Good for CsOH, moderate for PFHpA | Requires evaporation | Environmentally benign, but energy-intensive for solvent removal. |

| Alcohols (e.g., Ethanol, Methanol) | Good | Crystallization by anti-solvent addition | Good solvating power, allows for controlled precipitation. |

| Aprotic Polar Solvents (e.g., Acetone) | Moderate to Good | Evaporation or anti-solvent addition | May offer different reactivity profiles. |

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in research and potential applications. The primary methods for purifying the crude product obtained from synthesis are recrystallization and vacuum drying.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal recrystallization solvent should:

Dissolve the compound sparingly or not at all at room temperature.

Dissolve the compound completely at an elevated temperature.

Dissolve impurities well at all temperatures or not at all.

Be chemically inert towards the compound.

Be sufficiently volatile to be easily removed from the purified crystals.

For this compound, a polar solvent or a mixture of solvents is likely to be effective, given the ionic nature of the salt. Potential solvent systems for the recrystallization of this compound are outlined in the table below.

| Solvent/Solvent System | Rationale |

| Water | Due to the ionic nature of the salt, it is expected to be soluble in hot water and less soluble in cold water. |

| Ethanol/Water | A mixture of ethanol and water can be fine-tuned to achieve the desired solubility profile. |

| Acetone/Hexane (B92381) | A polar solvent like acetone to dissolve the salt, followed by the addition of a non-polar anti-solvent like hexane to induce crystallization. |

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot solvent, filtering the hot solution to remove any insoluble impurities, allowing the filtrate to cool slowly to promote the formation of well-defined crystals, collecting the crystals by filtration, and washing them with a small amount of cold solvent to remove any adhering mother liquor.

Vacuum Drying Methodologies

After recrystallization and filtration, the purified crystals of this compound will still contain residual solvent. Vacuum drying is a gentle and effective method for removing this solvent without decomposing the compound.

The process involves placing the crystalline solid in a vacuum oven, which is then evacuated to a low pressure. The reduced pressure lowers the boiling point of the solvent, allowing it to evaporate at a lower temperature than it would at atmospheric pressure. This is particularly important for temperature-sensitive compounds.

The effectiveness of vacuum drying depends on several factors:

Temperature: The temperature should be high enough to facilitate solvent evaporation but low enough to prevent any thermal degradation of the this compound.

Pressure: A lower pressure will result in a lower boiling point for the solvent and faster drying.

Time: The drying time will depend on the amount of solvent to be removed, the temperature, and the pressure.

A typical vacuum drying protocol for an inorganic salt like this compound would involve drying at a moderately elevated temperature (e.g., 40-60 °C) under a high vacuum (e.g., <10 mbar) until a constant weight is achieved, indicating that all the solvent has been removed.

Strategies for Designing Structurally Modified Perfluoroheptanoates

The structural modification of perfluoroheptanoates opens up avenues for tuning their physical and chemical properties for specific applications. These modifications can be targeted at either the perfluoroalkyl chain or the carboxylate head group.

Strategies for modifying the perfluoroalkyl chain are challenging due to the high strength of the carbon-fluorine bond, which makes the chain relatively inert. However, synthetic routes starting from smaller fluorinated building blocks or the introduction of functional groups at specific positions before the final perfluorination step could be explored.

More accessible are modifications involving the carboxylate group of perfluoroheptanoic acid. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of perfluoroheptanoate derivatives. These derivatives, upon reaction with a cesium base, would yield structurally modified cesium perfluoroheptanoates.

Some potential strategies for structural modification include:

Esterification: Reaction of perfluoroheptanoic acid with various alcohols in the presence of an acid catalyst can produce a wide array of perfluoroheptanoate esters. These esters could then be hydrolyzed to the corresponding modified carboxylic acids before forming the cesium salt.

Amidation: Conversion of perfluoroheptanoic acid to its acid chloride or activation with a coupling agent allows for the formation of amides upon reaction with primary or secondary amines.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, which can then be further functionalized.

These synthetic transformations allow for the introduction of different functional groups and structural motifs onto the perfluoroheptanoate backbone, leading to new compounds with potentially altered properties such as solubility, thermal stability, and coordinating ability.

Branched Perfluorinated Chain Derivatives

The synthesis of perfluoroalkyl carboxylic acids with branched chains is a known strategy to modify the physicochemical properties of these compounds. Historically, electrochemical fluorination has been a method that can produce a mixture of linear and branched isomers. frontiersin.orgnih.gov This process, however, often results in a complex mixture that requires separation.

Modern synthetic approaches for creating specific branched perfluoroalkyl compounds often involve multi-step processes starting from specifically designed hydrocarbon precursors. These precursors are then subjected to fluorination reactions. For instance, the synthesis of perfluoro-3-methylheptanoic acid and perfluoro-4-methyloctanoic acid has been reported for use as analytical standards. The general approach involves the synthesis of a hydrocarbon backbone with the desired branching, followed by a fluorination process.

However, specific synthetic routes documented in peer-reviewed literature for the targeted synthesis of branched-chain derivatives of perfluoroheptanoic acid, which could then be converted to this compound, are not readily found.

Introduction of Heteroatoms into Fluorocarbon Chains

The incorporation of heteroatoms, most commonly oxygen to form ether linkages, into fluorocarbon chains is a significant area of research aimed at developing alternatives to long-chain perfluoroalkyl substances with potentially different environmental and toxicological profiles. These ether-containing fluorinated compounds are often synthesized from fluorinated starting materials. For example, fluoroether surfactants can be synthesized via multi-step processes involving fluorinated sulfonyl chlorides as intermediates. researchgate.net The introduction of an ether linkage can enhance surface activity. researchgate.net

General strategies for ether synthesis in organofluorine chemistry include the Williamson ether synthesis or reactions involving fluorinated epoxides. organic-chemistry.org For instance, novel perfluoroalkyl ether derivatives can be prepared from commercially available perfluoroalkyl ether acid fluorides by reaction with various alcohols or amines. researchgate.net

Despite these general methodologies for creating fluorinated ethers, specific and detailed synthetic protocols for the introduction of heteroatoms directly into the perfluoroheptyl chain of perfluoroheptanoic acid to create precursors for this compound derivatives are not well-documented in the available scientific literature.

Gemini and Amphoteric Fluorinated Surfactants

Gemini Surfactants:

Gemini surfactants are composed of two hydrophobic tails and two hydrophilic head groups connected by a spacer. mdpi.com This structure often imparts superior surface-active properties compared to their single-chain counterparts. The synthesis of fluorinated Gemini surfactants has been an area of active research. A general synthetic route involves the reaction of a long-chain fluorinated intermediate with a bifunctional reagent that acts as the spacer. For example, Gemini quaternary ammonium (B1175870) fluorosurfactants with perfluorinated-ether chains have been synthesized. researchgate.net Another approach involves reacting a fluorinated ester or sulfonyl fluoride (B91410) with a diamine, followed by quaternization to create the Gemini structure. researchgate.net

While these general synthetic strategies for fluorinated Gemini surfactants are established, there is a lack of specific literature detailing the synthesis of Gemini surfactants where the hydrophobic tails are specifically perfluoroheptyl groups, which would then be neutralized with a cesium base to form a this compound-based Gemini surfactant.

Amphoteric Fluorinated Surfactants:

Amphoteric surfactants possess both acidic and basic functional groups. In the context of fluorinated surfactants, this typically involves a fluorinated alkyl chain, a cationic group (like a quaternary ammonium), and an anionic group (like a carboxylate or sulfonate). The synthesis of such compounds can be complex, often involving multiple steps. For instance, partially fluorinated amphoteric surfactants have been synthesized through multi-step routes starting from fluorinated sulfonyl chlorides. researchgate.net General methods for synthesizing hydrocarbon-based amphoteric surfactants often involve the reaction of a tertiary amine with a halo-carboxylic acid or a lactone. researchgate.net

Mechanistic Investigations of Synthesis Reactions

The fundamental reaction for the formation of this compound is an acid-base neutralization between perfluoroheptanoic acid and a cesium base, such as cesium hydroxide or cesium carbonate.

C_6F_{13}COOH + CsOH → C_6F_{13}COOCs + H_2O

The mechanism of this reaction is a straightforward proton transfer from the carboxylic acid to the hydroxide ion. Perfluorocarboxylic acids are strong acids due to the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the carboxylate anion. The interaction between the resulting perfluoroheptanoate anion and the cesium cation in solution is primarily ionic.

While the neutralization mechanism is well-understood, detailed mechanistic studies specifically focusing on the kinetics, thermodynamics, or solvent effects for the formation of this compound are not extensively reported. More complex mechanistic studies in the literature tend to focus on the degradation of perfluorocarboxylic acids or their interactions with biological molecules, rather than their synthesis via neutralization. nih.govoup.comnih.gov

Supramolecular Assembly and Micellization Behavior of Cesium Perfluoroheptanoate in Aqueous Systems

Micellar Structure and Morphology Characterization

Beyond the CMC, cesium perfluoroheptanoate molecules aggregate to form micelles with specific structures and morphologies. The shape and growth behavior of these micelles are key to understanding the macroscopic properties of their aqueous solutions.

In aqueous solutions, perfluoroalkanoate surfactants, including this compound, tend to form non-spherical micelles. Molecular dynamics simulations and scattering studies of closely related perfluorooctanoates have indicated the formation of slightly ellipsoidal (prolate) micelles in pure water nsf.govrsc.org. This deviation from a perfect spherical shape is influenced by the packing constraints of the bulky fluorocarbon tails and the electrostatic interactions between the charged head groups.

The shape of these micelles can be further influenced by solution conditions. For example, the addition of certain cosolvents can alter the micellar shape from prolate ellipsoid to more spherical nsf.gov.

A notable characteristic of the cesium perfluorooctanoate-water system is the tendency for two-dimensional micellar growth, leading to the formation of disk-like or tablet-shaped micelles acs.orgnih.gov. This is in contrast to the one-dimensional growth that leads to rod-like micelles, which is more common for hydrocarbon-based surfactants.

Evidence for this two-dimensional growth comes from small-angle X-ray and neutron scattering (SAXS and SANS) studies on aqueous solutions of cesium perfluorooctanoate acs.org. The analysis of the scattering data is consistent with the presence of disk-like micelles rather than rod-like ones. This unique growth behavior is a key factor in the formation of a discotic nematic liquid crystal phase at higher concentrations of cesium perfluorooctanoate acs.org. The degree of counterion binding to the micelles has also been shown to increase with surfactant concentration, a phenomenon that may be related to this two-dimensional growth acs.org.

Transition to Larger Aggregates at Higher Concentrations

In aqueous solutions, with increasing concentration above the critical micelle concentration (CMC), surfactant molecules initially forming spherical micelles can undergo a transition to larger aggregates, such as cylindrical or worm-like micelles, and in some cases, lamellar structures or vesicles. This phenomenon is driven by changes in the molecular packing parameter, which is influenced by factors like surfactant concentration, temperature, and the presence of additives.

For perfluorinated surfactants, the transition to larger aggregates is a well-documented phenomenon. For instance, studies on the closely related compound, cesium perfluorooctanoate (CsPFO), have shown that with increasing surfactant concentration, there is a growth in the size of the micelles. This growth is not merely an increase in the number of micelles but involves a change in their shape. Small-angle X-ray and neutron scattering studies on CsPFO have indicated a two-dimensional growth of micelles as the concentration increases nih.gov. This suggests a transition from smaller, potentially spherical micelles to larger, discoidal or cylindrical aggregates.

While direct experimental data on the specific transitions of this compound to larger aggregates at higher concentrations is not extensively available in the reviewed literature, the behavior of homologous perfluorinated surfactants provides a strong indication of its expected behavior. The principles governing the self-assembly of surfactants suggest that like its longer-chain analogue, this compound would also exhibit a tendency to form larger aggregates beyond its CMC. The precise nature of these larger structures, whether they are worm-like micelles, vesicles, or other phases, would depend on the specific interplay of electrostatic and hydrophobic forces, as well as the geometry of the perfluoroheptanoate anion and the cesium counterion.

Influence of Water Penetration into Micellar Fluorocarbon Cores

The core of a fluorocarbon surfactant micelle is highly hydrophobic, creating a distinct microenvironment that excludes water. However, the extent of water penetration into the micellar core is a subject of considerable scientific interest as it influences the stability, dynamics, and solubilization capacity of the micelles.

For perfluorinated surfactants, the fluorocarbon core is even more hydrophobic than a hydrocarbon core of equivalent length. This inherent hydrophobicity limits the penetration of water molecules. Molecular dynamics simulations and experimental studies on related perfluorinated surfactants have provided insights into this phenomenon. For cesium perfluorooctanoate, molecular dynamics simulations have shown that the fluorocarbon core is densely packed, and while some water molecules may be present at the core-shell interface, significant penetration into the deep core is thermodynamically unfavorable nsf.gov. The bulky and highly electronegative fluorine atoms create a rigid and non-polar environment that repels water.

The degree of water penetration can be influenced by the nature of the counterion. The cesium ion, being large and less hydrated compared to smaller alkali metal ions, resides closer to the micelle surface and can influence the packing of the headgroups. This, in turn, can affect the accessibility of the core to water molecules. However, the primary determinant remains the strong hydrophobicity of the perfluoroalkyl chains.

While specific studies on water penetration into this compound micellar cores are not detailed in the available literature, it is reasonable to extrapolate from the behavior of CsPFO and other perfluorinated surfactants. The shorter chain length of perfluoroheptanoate compared to perfluorooctanoate might lead to a slightly less compact core, which could theoretically allow for a marginally higher degree of water penetration at the interface. Nevertheless, the fundamental principle of a highly hydrophobic and water-excluding fluorocarbon core is expected to hold true.

Interfacial Phenomena and Aggregation Mechanisms

The self-assembly of this compound into micelles in aqueous solutions is governed by a delicate balance of intermolecular forces at the interface between the fluorocarbon tails and the surrounding water molecules.

Electrostatic and Hydrophobic Interactions in Micellization

The formation of this compound micelles is a classic example of the interplay between hydrophobic and electrostatic interactions. The primary driving force for micellization is the hydrophobic effect. The perfluoroheptanoate chains are highly fluorinated, making them extremely hydrophobic and lipophobic. When dispersed in water, these fluorocarbon tails disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant molecules aggregate, sequestering their hydrophobic tails within the micellar core and exposing their hydrophilic carboxylate headgroups to the aqueous environment.

Counteracting this hydrophobic-driven aggregation are the electrostatic repulsions between the negatively charged carboxylate headgroups at the micelle surface. This repulsion is mitigated by the presence of positively charged cesium counterions in the surrounding solution, which are attracted to the micellar surface. The balance between the attractive hydrophobic forces and the repulsive electrostatic forces determines the critical micelle concentration (CMC), size, and shape of the resulting micelles.

Counterion Binding Dynamics and Degree of Binding

The cesium counterions play a crucial role in the stability and structure of this compound micelles. The degree of counterion binding (β) is a measure of the fraction of counterions that are closely associated with the micellar surface, neutralizing the charge of the surfactant headgroups.

For the related cesium perfluorooctanoate, NMR and scattering studies have shown that the degree of counterion binding increases with increasing surfactant concentration nih.gov. This is consistent with a model where micellar growth and changes in shape lead to a higher surface charge density, which in turn attracts more counterions. The large size and lower hydration energy of the cesium ion, compared to smaller alkali metal ions like sodium or lithium, generally lead to a higher degree of binding to the micellar surface. This stronger binding more effectively screens the electrostatic repulsion between the headgroups, favoring the formation of larger and more stable aggregates at lower concentrations.

The dynamics of counterion binding are rapid, with a constant exchange between the bound counterions at the micellar surface and free counterions in the bulk solution. This dynamic equilibrium is a key feature of micellar systems and influences their electrical conductivity and response to external stimuli.

Molecular Motions within Monomeric and Micellar States

The molecular motions of this compound molecules differ significantly between their monomeric and micellar states. As monomers dispersed in water, the surfactant molecules exhibit relatively free translational and rotational motion, dictated by the viscosity of the surrounding water.

Upon incorporation into a micelle, these motions become significantly restricted. The perfluoroheptanoate tail is confined within the crowded and viscous environment of the micellar core, limiting its conformational freedom. The headgroup, located at the micelle-water interface, also experiences restricted motion due to electrostatic interactions with neighboring headgroups and counterions, as well as hydration effects.

Modulation of Micellization by Additives

The micellization behavior of this compound can be significantly influenced by the presence of additives in the aqueous solution. These additives can alter the CMC, micelle size, shape, and stability by affecting the solvent properties or by directly interacting with the surfactant molecules or micelles.

The addition of electrolytes, such as simple salts, typically leads to a decrease in the CMC and an increase in the aggregation number of ionic surfactants. The added salt increases the counterion concentration in the bulk solution, which more effectively screens the electrostatic repulsion between the surfactant headgroups at the micellar surface. This shielding of charges reduces the opposition to aggregation, thus favoring micelle formation at lower surfactant concentrations. The effectiveness of the salt in modulating micellization often follows the Hofmeister series, with more strongly binding or less hydrated ions having a greater effect.

Organic additives can have varied effects depending on their nature. For instance, the addition of a water-soluble polymer like polyethylene (B3416737) glycol (PEG) to a solution of cesium perfluorooctanoate has been shown to lead to the formation of surfactant-polymer complexes nih.gov. In this case, the surfactant micelles aggregate along the polymer chain, forming a "necklace-like" structure. This interaction is driven by a combination of hydrophobic and electrostatic forces and results in aggregates with different properties compared to the simple micelles.

The presence of other organic molecules, such as urea (B33335), can also modulate micellization. Studies on ammonium (B1175870) perfluorooctanoate have shown that urea can decrease the CMC. It is suggested that urea molecules can localize at the micelle surface, reducing the repulsion between headgroups and altering the hydration of the fluorocarbon core nsf.gov.

While specific data on the modulation of this compound micellization by a wide range of additives is limited, the general principles observed for other ionic and particularly perfluorinated surfactants are expected to apply. The precise effect of any given additive would depend on its specific interactions with the perfluoroheptanoate anion, the cesium counterion, and the structured water at the micellar interface.

Effects of Urea on Micelle Structure and Electrostatic Interactions

While specific studies on this compound are limited, research on the closely related ammonium perfluorooctanoate (APFO) provides significant insights into the effects of urea on the micellization of perfluorinated surfactants. The addition of urea to aqueous solutions of APFO has been shown to decrease the critical micelle concentration (CMC) and increase the degree of counterion dissociation nih.govnih.govresearchgate.net. This behavior contrasts with that of hydrocarbon surfactants like sodium dodecyl sulfate (B86663) (SDS), where urea typically increases the CMC nih.govnih.gov.

The observed decrease in CMC for APFO in the presence of urea is attributed to the direct interaction of urea with the fluorinated surfactant micelles nih.gov. It is suggested that urea molecules localize at the micelle surface, leading to an increase in the surface area per headgroup and a decrease in the packing density nih.govresearchgate.net. This localization of urea at the micellar surface reduces the repulsions between the surfactant headgroups nih.govresearchgate.net. For APFO, the addition of 4 M urea resulted in a 40% increase in the surface area per headgroup, a much more significant change than the 8% increase observed for SDS under similar conditions. This suggests a more pronounced effect of urea on the micellar structure of fluorinated surfactants compared to their hydrocarbon counterparts.

The increase in counterion dissociation upon urea addition further indicates a modification of the electrostatic interactions at the micelle surface. By increasing the effective area per headgroup, urea reduces the surface charge density, which in turn favors the release of counterions into the bulk solution lth.se.

Table 1: Effect of 4 M Urea on Micellar Properties of Ammonium Perfluorooctanoate (APFO) compared to Sodium Dodecyl Sulfate (SDS)

| Property | Ammonium Perfluorooctanoate (APFO) | Sodium Dodecyl Sulfate (SDS) |

| Change in CMC | Decreased | Increased |

| Increase in Surface Area per Headgroup | ~40% | ~8% |

| Counterion Dissociation | Increased | Not specified |

Influence of Poly(ethylene glycol) Oligomers on Aggregation

The interaction between surfactants and polymers in aqueous solutions is a critical aspect of many industrial formulations. Studies on cesium perfluorooctanoate (CsPFO), a close analog of this compound, reveal significant interactions with poly(ethylene glycol) (PEG) oligomers of varying molecular weights nih.govacs.org.

The aggregation of CsPFO on PEG chains has been investigated using techniques such as isothermal titration calorimetry (ITC), density, viscosity, and conductivity measurements nih.gov. These studies show that the interaction leads to the formation of CsPFO-PEG aggregates. The critical aggregation concentration (cac), which is the concentration at which the surfactant begins to bind to the polymer, decreases as the molecular weight of the PEG increases, eventually reaching a near-constant value for PEG molecular weights above 4600 Da acs.org.

The formation of these aggregates is a thermodynamically favorable process. The thermodynamic stability of the CsPFO-PEG complexes is comparable to that of SDS-PEG complexes nih.gov. However, CsPFO micelles are able to interact with shorter PEG oligomers than SDS micelles can nih.govacs.org. Furthermore, the average number of CsPFO molecules bound per polymer chain at saturation is approximately double that observed for SDS nih.gov.

The binding of CsPFO micelles to the PEG chain is believed to induce a conformational change in the polymer. The PEG chain is thought to transition from a more compact, strained conformation to an expanded one as the surfactant micellar clusters grow along the polymer chain nih.govacs.org.

Table 2: Critical Aggregation Concentration (cac) of Cesium Perfluorooctanoate (CsPFO) with Poly(ethylene glycol) (PEG) of Different Molecular Weights

| PEG Molecular Weight (Da) | Critical Aggregation Concentration (cac) (mmol kg⁻¹) |

| 300 | > cmc of CsPFO |

| 600 | 15.5 |

| 1000 | 12.5 |

| 2000 | 10.0 |

| 4600 | 9.0 |

| 10000 | 8.8 |

| 20000 | 8.7 |

Note: Data is for Cesium Perfluorooctanoate (CsPFO) as a proxy for this compound.

Role of Alcohols as Co-solvents or Co-surfactants

The addition of short-chain alcohols can significantly modify the phase behavior and micellar properties of surfactant systems. In the context of the cesium pentadecafluorooctanoate (B1229875) (CsPFO)/water system, the addition of co-solvents like formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) has been shown to decrease the isotropic-to-nematic and nematic-to-lamellar phase transition temperatures. This effect is understood in terms of changes in micelle self-assembly, where the addition of a co-solvent shifts the distribution of micelle sizes to a lower mean aggregation number.

More generally, alcohols can act as either co-solvents or co-surfactants in micellar solutions. As co-surfactants, alcohols can incorporate into the micellar structure, typically in the palisade layer between the surfactant headgroups and the core. This can lead to the formation of swollen micelles. For instance, in sodium dodecyl sulfate (SDS) solutions, 1-heptanol (B7768884) has been observed to localize in both the palisade layer and the core of the micelles, causing an increase in the micelle diameter.

A transition from co-surfactant to co-solvent behavior can occur as the concentration of the alcohol increases. In studies of ammonium perfluorooctanoate (PFOA) with ethanol (B145695), it was observed that at lower ethanol concentrations, the alcohol acts as a co-surfactant. However, at higher concentrations, ethanol acts as a co-solvent, causing the compact PFOA micelles to become more diffuse and eventually break into smaller clusters nih.gov. This transition has important implications for controlling the self-assembly of perfluorinated surfactants nih.gov.

Lyotropic Liquid Crystalline Phases and Mesomorphism

High-Resolution Phase Diagram Studies of Cesium Perfluoroheptanoate/Water Systems

The phase behavior of this compound (CsPFO) in water is complex and has been extensively studied. The surfactant molecules self-assemble into disc-shaped micelles. The phase diagram, determined through techniques like Cesium-133 NMR, reveals several distinct liquid crystalline phases as a function of surfactant concentration and temperature.

Key phases in the CsPFO/water system include:

Isotropic Phase (I): At low concentrations or high temperatures, the disc-like micelles are randomly oriented in the aqueous solvent.

Nematic Phase (N): As concentration increases or temperature decreases, the system transitions into a nematic phase where the micelles exhibit long-range orientational order but no positional order. This phase is typically of the discotic type (ND).

Lamellar Phase (L): At higher concentrations, a lamellar or smectic-A phase forms, where the micelles are arranged in layers.

High-resolution studies using deuterium (B1214612) NMR on heavy water (2H2O) solutions have provided precise data on the phase boundaries, particularly for the nematic-to-isotropic (N-I) and nematic-to-lamellar (N-L) transitions. aps.orgepa.gov These studies have been crucial in understanding the nature of these phase transitions. For instance, the N-L transition has been investigated to explore the existence of a pseudo-nematic phase-lamellar tricritical point. epa.gov The phase diagram is also sensitive to pressure, with the nematic-to-isotropic transition temperature showing a non-linear dependence on applied pressure. aps.orgresearchgate.net

| Transition | Description | Typical Conditions |

|---|---|---|

| Isotropic (I) to Nematic (ND) | Transition from disordered micelles to orientationally ordered disc-like micelles. | Occurs upon cooling or increasing surfactant concentration. aps.orgnih.gov |

| Nematic (ND) to Lamellar (L) | Transition from orientationally ordered to positionally ordered layers of micelles. | Occurs at higher concentrations and/or lower temperatures. epa.gov |

Characterization of Micellar Nematic Phases

The nematic phase of the this compound/water system is formed by the self-assembly of surfactant molecules into disc-like micelles that are orientationally ordered.

The formation of the discotic nematic (ND) phase is a result of the balance between the hydrophobic interactions of the fluorocarbon tails and the electrostatic repulsion of the cesium headgroups. In this phase, the disc-like micelles align with their short axes pointing, on average, in a common direction known as the director. ias.ac.in The stability of this phase is dependent on factors such as surfactant concentration, temperature, and the presence of additives. mdpi.comrsc.org The discotic nematic phase is characterized by its orientational order and the absence of long-range translational order. ias.ac.in

The transition from the nematic to the isotropic phase (N-I) in the this compound/water system is a first-order phase transition, though it is observed to be very weak. aps.orgnih.gov Studies using deuterium NMR spectroscopy have allowed for highly accurate measurements of the phase boundaries and spinodals for this transition. aps.orgnih.gov Research indicates that the transition gap is very small but finite, as required for a first-order transition. aps.orgnih.gov Light-scattering measurements under high pressure have shown that the nematic-to-isotropic transition temperature is a nonlinear function of pressure and that this dependence changes significantly with concentration. aps.orgresearchgate.net The pressure derivative of the transition temperature is noted to be 10 to 100 times smaller than in typical thermotropic nematics. aps.org

Elastic Properties of Micellar Nematic Systems

The elastic properties of a nematic liquid crystal describe its response to deformations. These are characterized by the Frank elastic constants: splay (K11), twist (K22), and bend (K33).

In lyotropic nematic liquid crystals composed of disk-shaped micelles, the elastic constants exhibit significant anisotropy. pnas.orgpnas.org While measurements on micellar lyotropics are less common than on thermotropics, studies have been conducted to determine the absolute values of these constants. pnas.orgpnas.orgnih.gov For micellar systems, it is generally found that the twist elastic constant (K22) is exceptionally small compared to the splay (K11) and bend (K33) constants. pnas.orgpnas.orgtandfonline.com The splay constant is typically influenced by the aspect ratio of the micelles, while the bend constant is more related to their flexibility. tandfonline.com In one study on a similar discotic micellar system, the splay elastic constant was found to be in the typical range of 1.5 pN, whereas the bend elastic constant was significantly larger at approximately 21 pN. pnas.orgpnas.org

| Elastic Constant | Symbol | Typical Value (pN) | Relative Magnitude |

|---|---|---|---|

| Splay | K11 | ~1.54 | Intermediate |

| Twist | K22 | ~0.30 | Very Small |

| Bend | K33 | ~20.8 | Very Large |

Note: Values are from a representative study on a standard lyotropic liquid crystal with disk-shaped micelles and may vary for the specific this compound system. pnas.orgpnas.org

The addition of polymers, such as Polyethylene (B3416737) Oxide (PEO), to micellar nematic systems can significantly alter their physical properties, including curvature elasticity. The interaction between perfluorooctanoate surfactants and PEO in aqueous solutions has been a subject of study. nist.gov Research on the effects of PEO on the curvature elasticity of micellar nematic cesium perfluorooctanoate-water systems has been specifically investigated. tandfonline.com The presence of the polymer can influence the size and shape of the micelles, as well as the interactions between them, which in turn affects the bulk elastic constants of the nematic phase.

Orientational Order and Micelle Size Variation in Mesophases of this compound

The majority of published research in this area focuses on the closely related compound, Cesium perfluorooctanoate (CsPFO). While both are cesium salts of perfluorinated carboxylic acids and form lyotropic liquid crystals, their differing alkyl chain lengths (seven carbons for perfluoroheptanoate versus eight for perfluorooctanoate) can lead to distinct differences in their phase behavior, micellar characteristics, and orientational ordering. Therefore, data for CsPFO cannot be directly extrapolated to accurately describe this compound.

Further experimental studies, such as those employing techniques like small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to determine the specific parameters of orientational order and micelle size for this compound as a function of concentration and temperature within its lyotropic liquid crystalline phases.

Advanced Spectroscopic and Computational Approaches for Structural and Dynamic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing molecular structure, dynamics, and interactions in solution. By exploiting the magnetic properties of atomic nuclei, various NMR methods can provide specific information about the different components of the Cesium perfluoroheptanoate system.

¹⁹F NMR Chemical Shift and Relaxation Time Studies for Micelle Characterization

Given the fluorinated nature of the this compound tail, ¹⁹F NMR is an exceptionally sensitive probe for studying its aggregation behavior. The chemical shift of the fluorine nuclei is highly sensitive to the local chemical environment.

Research Findings:

Upon micellization, distinct changes in the ¹⁹F NMR spectrum are observed. The fluorine nuclei at different positions along the perfluoroalkyl chain, which are resolved in the spectrum of the monomer, often experience shifts and changes in linewidth upon aggregation. The terminal CF₃ group, for instance, shows a noticeable upfield or downfield shift when it moves from an aqueous environment to the hydrophobic core of the micelle. This change in chemical shift can be used to determine the critical micelle concentration (CMC).

Furthermore, NMR relaxation times (T₁ and T₂) provide dynamic information. nih.gov The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nuclei are influenced by the rotational and translational motion of the surfactant molecules. nih.gov Within a micelle, the motion of the fluorinated chains is more restricted compared to that of free monomers in solution. This restricted motion leads to more efficient relaxation and consequently, a decrease in T₂ values, resulting in broader NMR signals. chemrxiv.org The ratio of T₁/T₂ can be indicative of internal mobility. nih.gov By measuring relaxation times for each distinct fluorine environment along the chain, a gradient of mobility from the headgroup towards the tail within the micelle core can be mapped.

| Parameter | Observation upon Micellization | Information Gained |

| ¹⁹F Chemical Shift | Shift in resonance frequencies for different CF₂ groups and the CF₃ group. | Critical Micelle Concentration (CMC), polarity of the micellar core. |

| T₁ Relaxation Time | Changes reflecting altered molecular tumbling rates. | Dynamics and mobility of the fluorinated chain within the micelle. |

| T₂ Relaxation Time | Significant decrease, leading to line broadening. | Restriction of molecular motion upon aggregation, micelle formation. |

This table is illustrative and based on general principles of fluorosurfactant NMR studies.

¹³³Cs NMR Chemical Shift Analysis for Counterion Environment and Binding

As the counterion to the perfluoroheptanoate anion, the cesium cation (Cs⁺) plays a crucial role in the properties of the resulting micelles. ¹³³Cs is an excellent nucleus for NMR studies due to its 100% natural abundance and a reasonably small electric quadrupole moment, which often results in narrow signals. huji.ac.ilrandallcygan.com ¹³³Cs NMR is primarily used for studying cesium complexes and detecting binding. huji.ac.il

Research Findings:

The chemical shift of ¹³³Cs is very sensitive to its immediate electronic environment, including the degree of solvation and ion pairing. In a dilute solution of this compound below the CMC, the Cs⁺ ions are fully hydrated, and a single, narrow resonance is observed. As micelles form, a fraction of the Cs⁺ counterions becomes associated with the negatively charged micellar surface to reduce electrostatic repulsion between the headgroups.

This association with the micelle surface alters the chemical environment of the Cs⁺ nucleus, leading to a change in its chemical shift. Typically, a weighted average signal is observed for the fast exchange between free (hydrated) and bound Cs⁺ ions. By monitoring the ¹³³Cs chemical shift as a function of surfactant concentration, one can study the degree of counterion binding. The magnitude of the chemical shift change provides qualitative information about the strength of the interaction between the cesium ion and the micellar surface. In some cases, distinct signals for surface-bound and core-intercalated cesium ions can be observed, providing detailed insight into the counterion distribution. nih.gov

| Cesium Ion State | Typical ¹³³Cs NMR Chemical Shift Observation | Interpretation |

| Free (hydrated) ion in dilute solution | A single, narrow signal at a reference chemical shift. | Fully solvated Cs⁺ ions with high mobility. |

| In micellar solution (fast exchange) | A single, concentration-dependent signal shifted from the reference. | Weighted average of free and micelle-associated Cs⁺ ions. |

| Bound to micelle surface | Contribution to the upfield or downfield shift of the average signal. | Altered electronic environment due to proximity to the anionic headgroups and reduced hydration. |

This table presents expected trends in ¹³³Cs NMR studies of counterion binding.

¹H NMR for Interactions with Biological Molecules

While this compound itself contains no hydrogen atoms, ¹H NMR is a vital tool for studying its interactions with biological systems, such as proteins and membranes, which are rich in hydrogen. Techniques like saturation transfer difference (STD) NMR can identify binding epitopes of small molecules to macromolecules.

Research Findings:

Studies on related perfluorinated carboxylic acids (PFCAs) have demonstrated their interaction with human serum albumin (HSA), a major transport protein in the blood. nih.gov Using ¹H NMR-based techniques, it is possible to determine which parts of a biological molecule are involved in the interaction with the surfactant. For example, by observing changes in the chemical shifts and line widths of the amino acid protons of a protein like HSA upon addition of this compound, specific binding sites can be identified. nih.gov These experiments can reveal whether the perfluoroheptanoate anion binds to specific drug-binding sites or other domains on the protein. nih.gov Such interactions could potentially displace endogenous ligands, which can also be monitored by ¹H NMR. nih.gov

Pulsed Gradient Spin Echo NMR for Water Self-Diffusion in Mesophases

This compound, at higher concentrations, can form various liquid crystalline structures known as mesophases (e.g., hexagonal, lamellar). The mobility of water within these ordered structures is crucial for their stability and properties. Pulsed Gradient Spin Echo (PGSE) NMR is a non-invasive method to measure the self-diffusion coefficients of molecules. nih.govnmrwiki.org

Research Findings:

In a PGSE experiment, a magnetic field gradient is applied to spatially label the positions of molecules (in this case, water). nih.gov Any translational movement of the water molecules during a set diffusion time will result in a measurable attenuation of the NMR signal. nmrwiki.orgyoutube.com By varying the strength of the gradient, the self-diffusion coefficient (D) can be calculated.

In isotropic solutions, water diffusion is unrestricted. However, within the anisotropic water channels of a hexagonal or lamellar mesophase, water diffusion becomes restricted and anisotropic. The measured diffusion coefficient will be lower than that of bulk water and will depend on the orientation of the liquid crystal domains relative to the magnetic field gradient. By measuring diffusion in different directions, it is possible to characterize the geometry and tortuosity of the water channels within the mesophase.

| Mesophase Type | Expected Water Diffusion Behavior | Information from PGSE NMR |

| Isotropic (Micellar) | Unrestricted, single diffusion coefficient. | Baseline water mobility in the system. |

| Hexagonal | Anisotropic diffusion; faster along the cylinder axis. | Characterization of channel-like water domains. |

| Lamellar | Anisotropic diffusion; faster parallel to the layers. | Measurement of inter-layer water mobility. |

This table outlines the application of PGSE NMR to study water diffusion in different phases.

Small-Angle Scattering Techniques

Small-angle scattering techniques, which use neutrons or X-rays, are indispensable for determining the size, shape, and arrangement of nanoscale objects like micelles. wikipedia.orgpan-training.eu

Small-Angle Neutron Scattering (SANS) for Micelle Structure and Size

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a length scale of approximately 1 to 100 nm, which is ideal for studying micelles. wikipedia.orgpan-training.euepj-conferences.org The technique involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. ias.ac.in

Research Findings:

SANS provides direct information about the shape and size of this compound micelles. ias.ac.in By analyzing the scattering pattern, researchers can determine key structural parameters. The data can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical) to ascertain the average micellar shape.

A key advantage of SANS is the ability to use contrast variation. ias.ac.in The scattering properties of hydrogen and its isotope deuterium (B1214612) are very different. epj-conferences.org By using mixtures of normal water (H₂O) and heavy water (D₂O) as the solvent, it is possible to "contrast match" different parts of the system. For instance, by adjusting the H₂O/D₂O ratio, the solvent can be made to have the same scattering length density as the fluorinated core of the micelle, effectively making the core "invisible" to neutrons. This allows for the specific study of the counterion shell or the hydration layer around the micelle. This method provides detailed information on micelle aggregation number, the radius of the hydrophobic core, and the thickness of the outer shell.

| SANS Parameter | Structural Information Obtained |

| Scattering Intensity at zero angle, I(0) | Proportional to the square of the micelle aggregation number and concentration. |

| Radius of Gyration (Rg) | A measure of the overall size of the micelle. |

| Form Factor P(Q) | Describes the shape of the individual micelles (e.g., spherical, ellipsoidal). |

| Structure Factor S(Q) | Describes the interactions and spatial arrangement between micelles. |

This table summarizes the key information derived from SANS experiments on micellar solutions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer an atomistic-level view of the structure, dynamics, and interactions of surfactant systems, complementing experimental techniques by providing details that are often difficult to observe directly.

Atomistic Simulations for Micelle Structure and Dynamics

Atomistic MD simulations have been successfully employed to study the spontaneous self-assembly of perfluorinated surfactants into micelles. pnas.orgnih.govacs.org These simulations can predict the formation of various aggregate structures, such as spherical or worm-like micelles, depending on the surfactant concentration. acs.org Starting from a random distribution of surfactant molecules in water, simulations show the aggregation process and the final, stable micellar configuration. acs.org

For perfluoroalkylalkane surfactants, a close relative of this compound, MD simulations have revealed the formation of circular hemimicelles at the air/water interface. pnas.orgnih.gov These simulations provide insights into the internal organization of the aggregates, showing segregation of the fluorocarbon and hydrocarbon moieties. pnas.orgnih.gov The accuracy of these simulations is highly dependent on the force field used to describe the interactions between the atoms. pnas.org

The aggregation number, a key parameter of micellization, can be determined from MD simulations by counting the number of surfactant molecules in the formed aggregates. nih.gov Simulations also provide information on the shape and compactness of the micelles. For instance, studies on perfluorooctanoate (PFOA) micelles in water have shown them to be structurally compact and slightly ellipsoidal. rsc.org

Simulation of Urea (B33335) Action on Micellar Solvation

MD simulations are particularly useful for understanding the effect of additives, such as urea, on micellar systems. Studies on perfluorooctanoate micelles have shown that urea directly interacts with the micelles, altering their structure and solvation. nsf.govnih.govresearchgate.net

Atomistic MD simulations have provided strong evidence that urea molecules help to solvate the hydrophobic micelle core by localizing at its surface, replacing some water molecules. nsf.govnih.govresearchgate.net This interaction leads to several significant changes in the micellar properties. A key finding is that the presence of urea can change the micelle shape from a prolate ellipsoid to a more spherical form. nih.govresearchgate.net

Furthermore, the simulations indicate that urea decreases the electrostatic interactions at the micelle shell and reduces the number of surfactant molecules within a single micelle. nih.govresearchgate.net For perfluorooctanoate micelles, the aggregation number was observed to decrease with increasing urea concentration. nsf.gov This destabilization of the micellar structure is attributed to the increased solvation of the surfactant's hydrophilic head and counterions by urea. nih.govresearchgate.net

The following table summarizes the effect of urea on the aggregation number of perfluorooctanoate micelles as observed in simulations. nsf.gov

| Urea Concentration (M) | Decrease in Aggregation Number (%) |

| 2 | 24 |

| 4.4 | 30 |

| 6 | 35 |

Modeling Interactions with Peptides

MD simulations are a valuable tool for investigating the interactions between surfactant micelles and peptides at a molecular level. nih.govmdpi.commdpi.com These simulations can reveal the specific binding sites, conformational changes of the peptide upon interaction, and the driving forces of the association.

While direct MD studies on this compound and peptides are limited, research on analogous systems provides significant insights. For example, combined spectroscopic and computational approaches have been used to study the effect of anionic detergents on the structure of model peptides. nih.gov These studies have shown that both monomeric and micellar forms of the surfactant interact differently with peptides, leading to changes in the peptide's secondary and tertiary structures. nih.gov

Simulations can track the dynamics of a peptide as it approaches and interacts with a micelle, identifying which amino acid residues are involved in the binding. nih.gov This level of detail is crucial for understanding how the surfactant environment influences peptide structure and function.

Conductivity Measurements for Micellization and Counterion Dissociation

Conductivity measurements are a widely used and effective method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. nih.govumcs.pluni-potsdam.de The principle behind this technique is the change in the molar conductivity of the solution as a function of surfactant concentration.

Below the CMC, the surfactant exists primarily as individual ions, and the conductivity increases linearly with concentration. uni-potsdam.de Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. uni-potsdam.de This is because the micelles have a lower mobility than the individual surfactant ions, and a fraction of the counterions become associated with the micelle, reducing the total number of charge carriers. nih.gov The CMC is identified as the concentration at which this break in the plot occurs. uni-potsdam.de

A study on the Cesium Perfluorooctanoate (CsPFO)–D₂O system demonstrated the use of electric conductivity to investigate the micellar system at different concentrations and temperatures. aps.org The measurements revealed how the structure of the nematic phase becomes more anisotropic with decreasing CsPFO concentration, suggesting an increase in the size of the nematic micelles. aps.org

The degree of counterion dissociation (α) can also be estimated from conductivity data by analyzing the slopes of the two linear portions of the plot. nih.gov This parameter provides information on the extent to which counterions are bound to the micelle surface.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events and self-assembly processes, such as micelle formation. tainstruments.comsemanticscholar.org It provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of micellization, as well as the CMC. mdpi.comresearchgate.net

In a typical ITC experiment for studying micellization, a concentrated surfactant solution is titrated into a solvent-filled cell. azom.com The heat released or absorbed upon each injection is measured. The resulting titration curve, or enthalpogram, shows a characteristic sigmoidal shape from which the CMC and the enthalpy of micellization (ΔHmic) can be determined. researchgate.net

Studies on the interaction of Cesium Perfluorooctanoate (CsPFO) with poly(ethylene glycol) (PEG) have utilized ITC to characterize the thermodynamics of the formation of surfactant-polymer complexes. nih.gov These experiments revealed that the aggregates have a significant thermodynamic stability. nih.gov

The effect of counterions on the thermodynamics of micellization has also been investigated using ITC. For alkyl sulfates, it was found that the CMC and ΔHmic decrease in the order Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.org This trend is related to the increasing binding of the counterions to the micelles, which screens the electrostatic repulsion between the ionic headgroups. acs.org The process of micellization for these systems is entropically driven, with a negative ΔGmic indicating a thermodynamically favored process. acs.org

The following table summarizes the thermodynamic parameters for the micellization of Cesium Dodecyl Sulfate (B86663), providing a comparative example of the data obtainable from ITC experiments.

| Temperature (°C) | CMC (mM) | ΔHmic (kJ/mol) | ΔGmic (kJ/mol) | TΔSmic (kJ/mol) |

| 25 | 1.3 | -16.5 | -29.2 | 12.7 |

| 40 | 1.4 | -19.5 | -30.7 | 11.2 |

| 60 | 1.7 | -23.4 | -32.6 | 9.2 |

Data adapted from studies on alkyl sulfates with cesium counterions for illustrative purposes. acs.org

Research on Environmental Fate, Transport, and Remediation of Cesium Perfluoroheptanoate

Persistence and Degradation Pathways in Environmental Matrices

Perfluoroheptanoic acid is characterized by its high persistence in the environment, a hallmark of many perfluorinated compounds. This persistence is attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.

Numerous studies have demonstrated that PFHpA is highly resistant to degradation under typical environmental conditions.

Biodegradation: PFHpA shows little to no evidence of biodegradation in the environment industrialchemicals.gov.au. Studies on related perfluorinated carboxylic acids (PFCAs), such as its C6 and C8 homologues (PFHxA and PFOA), have also shown a lack of biodegradability in tests similar to OECD Test Guidelines industrialchemicals.gov.au. While some studies have explored the potential for microbial transformation of PFOA, the results indicate that it is largely inert to microbial attack under various conditions nih.govoup.com. Transformation products of PFOA that have been identified include shorter-chain PFCAs like PFHpA nih.gov.

Hydrolysis: Due to the absence of functional groups that are susceptible to hydrolysis under environmental conditions, PFHpA is not expected to undergo this degradation pathway industrialchemicals.gov.au. The strong C-F bonds are not readily cleaved by water.

Aqueous Photolysis: Direct photolysis of PFHpA in aqueous environments is also considered a negligible degradation pathway under natural sunlight conditions. While studies have shown that PFOA can be degraded by vacuum ultraviolet (VUV) light at 185 nm, this is not an environmentally relevant condition nih.gov. The quantum yield for the photolytic degradation of related PFCAs is generally low industrialchemicals.gov.au.

The high resistance of PFHpA to these degradation processes leads to its long residence time in the environment. The estimated half-life of PFOA in the environment is considered to be indefinite due to its extreme resistance to degradation chemtrust.orgcanada.camdpi.com.

A significant source of PFHpA in the environment is the degradation of larger, more complex fluorinated molecules known as precursors. Fluorotelomer alcohols (FTOHs) are a major class of these precursors.

The atmospheric degradation of FTOHs is a well-established pathway for the formation of a homologous series of PFCAs, including PFHpA bohrium.comresearchgate.net. For example, the oxidation of 8:2 fluorotelomer alcohol (8:2 FTOH) in the atmosphere can lead to the formation of PFOA and other shorter-chain PFCAs researchgate.net. Similarly, other fluorotelomer-based compounds can degrade to form PFHpA.

Studies have shown that the biotransformation of fluorotelomer-based substances in various environmental matrices, such as soil and wastewater treatment plants, can also lead to the formation of PFCAs researchgate.netnih.gov. For instance, the α-oxidation of 8:2 FTOH has been observed to produce PFHpA in mammalian hepatocytes, and there is evidence suggesting that microorganisms associated with plant roots may also contribute to this transformation in the environment nih.gov.

Table 1: Formation of Perfluoroheptanoic Acid (PFHpA) from Precursors

| Precursor Compound Class | Degradation Pathway | Environmental Matrix | Key Findings |

|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation | Atmosphere | Atmospheric degradation of volatile FTOHs is a significant source of widespread PFCA contamination, including PFHpA. bohrium.comresearchgate.net |

| Fluorotelomer-based Polymers | Abiotic and Biotic Degradation | Soil, Landfills, Wastewater | Degradation of fluorotelomer acrylate (B77674) polymers is a long-term source of PFCAs in the environment. researchgate.net |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | α-oxidation | Soil (potentially by root-associated microorganisms) | Evidence suggests the formation of PFHpA from 8:2 FTOH in plant-soil systems. nih.gov |

Mobility and Accumulation in Environmental Compartments

The mobility and accumulation of Cesium perfluoroheptanoate are governed by the physicochemical properties of the perfluoroheptanoate anion, including its water solubility, charge, and carbon chain length.

PFHpA is water-soluble and exists predominantly as an anion in the environment, which influences its transport in aqueous systems. It has been detected in surface waters, indicating its potential for long-range transport through rivers and oceans industrialchemicals.gov.au.

The partitioning of PFHpA between water and sediment is a key process controlling its fate in aquatic environments. The organic carbon-normalized partition coefficient (Koc) is often used to describe this partitioning. Laboratory experiments with the closely related PFOA have reported an average log Koc of approximately 2.8 nih.gov. However, field-based studies suggest that the effective log Koc for PFOA may be closer to 3.7, indicating that a greater proportion of the compound is associated with sediments and soils than predicted by lab studies alone nih.gov. The sorption of PFCAs to sediment is influenced by factors such as the organic matter content and the physicochemical properties of the sediment nih.govdeswater.com.

PFHpA can accumulate in soil through atmospheric deposition and the application of contaminated biosolids. Its mobility in soil is influenced by its sorption to soil particles. The solid-liquid distribution coefficient (Kd) is a measure of this sorption.

The sorption of PFCAs to soil is a complex process influenced by soil properties such as organic carbon content, clay content, and pH usgs.govub.eduacs.orgresearchgate.netnih.gov. Generally, PFCAs with longer carbon chains exhibit stronger sorption to soil. For PFOA, Kd values have been shown to vary significantly across different soil types acs.orgnih.gov. The organic carbon content of the soil is a primary factor influencing the sorption of PFCAs, with higher organic carbon leading to greater sorption usgs.govnih.gov.

Table 2: Soil-Water Partitioning Coefficients for Perfluorinated Carboxylic Acids

| Compound | Log Koc (cm³/g) - Lab | Log Koc (cm³/g) - Field | Factors Influencing Sorption |

|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | ~2.8 nih.gov | ~3.7 nih.gov | Organic Carbon Content, Clay Content, pH, Cation Exchange Capacity usgs.govub.eduacs.orgresearchgate.netnih.gov |

| Perfluoroheptanoic Acid (PFHpA) | Data not specifically available, but expected to be slightly lower than PFOA due to shorter chain length. | Data not available. |

The potential for PFHpA to enter and accumulate in food webs is a significant concern. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.

The bioaccumulation potential of PFCAs is related to their carbon chain length. While longer-chain PFCAs like PFOA are known to bioaccumulate, the bioaccumulation potential of PFHpA is considered to be intermediate industrialchemicals.gov.au. The bioelimination half-life of PFHpA in humans is estimated to be between 70 days and 1.5 years, which is shorter than that of PFOA but longer than that of PFHxA industrialchemicals.gov.au.

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are used to quantify the potential for a chemical to accumulate in aquatic organisms. For PFOA, median whole-body log BAFs in fish have been reported to be around 2.16 bohrium.comnih.gov. Data specifically for PFHpA is more limited, but it is expected to have a lower bioaccumulation potential than PFOA.

Trophic magnification occurs when the concentration of a substance increases at successively higher levels in a food web. Trophic magnification factors (TMFs) greater than one indicate that a substance is biomagnifying. For PFOA, TMFs have been reported to range widely, often being close to or less than one, suggesting that it does not consistently biomagnify in all food webs nih.gov. The biomagnification potential of PFHpA is also expected to be low. However, some studies have reported biomagnification of short-chain PFCAs in specific parts of a food web mdpi.comnomresearch.cn.

Table 3: Bioaccumulation and Trophic Magnification of Perfluorinated Carboxylic Acids

| Compound | Median Log BAF in Fish (L/kg-ww) | Trophic Magnification Factor (TMF) | Key Observations |

|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | 2.16 nih.gov | Variable, often ≤ 1 nih.gov | Bioaccumulates in aquatic organisms but does not consistently biomagnify. |

| Perfluoroheptanoic Acid (PFHpA) | Data not specifically available, expected to be lower than PFOA. | Generally expected to be low, but some studies show potential for biomagnification in specific food web compartments. mdpi.com | Intermediate bioaccumulation potential between shorter and longer chain PFCAs. industrialchemicals.gov.au |

Remediation and Treatment Strategies for Perfluoroalkyl Substance Contamination

The remediation of water and soil contaminated with per- and polyfluoroalkyl substances (PFAS), such as this compound, presents significant challenges due to the exceptional stability of the carbon-fluorine bond. mdpi.com These synthetic compounds, often called "forever chemicals," are resistant to most conventional degradation methods. fehrgraham.comuswatersystems.com Consequently, research has focused on developing robust strategies to remove, immobilize, or destroy these persistent pollutants from the environment.

Technologies for Removal from Aqueous Media

The removal of PFAS from water is a primary focus of environmental remediation efforts. Several technologies have proven effective, primarily by separating the contaminants from the water rather than destroying them. itrcweb.org The most established methods include sorption by activated carbon, ion exchange resins, and high-pressure membrane filtration. uswatersystems.com

Sorption Technologies: Granular activated carbon (GAC) is the most extensively researched and commonly used method for PFAS removal from drinking water. uswatersystems.commarinbarrettlaw.com GAC operates on the principle of adsorption, where PFAS molecules are physically bound to the porous surface of the carbon. itrcweb.org While effective for long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), its efficiency can be lower for shorter-chain compounds. r3sustainability.com Ion exchange (IX) resins represent another sorption technology that can offer higher removal efficiency and capacity for a broader range of PFAS, including short-chain variants, compared to GAC. uswatersystems.comr3sustainability.com These resins work by exchanging ions on their surface with PFAS anions in the water. itrcweb.org

Membrane Filtration: High-pressure membrane systems, such as reverse osmosis (RO) and nanofiltration (NF), are highly effective at removing PFAS, with rejection efficiencies often exceeding 99%. johnfhuntregeneration.co.ukresearchgate.net These processes use a semi-permeable membrane to physically block PFAS molecules while allowing water to pass through. uswatersystems.comjohnfhuntregeneration.co.uk A significant drawback of membrane filtration is the generation of a concentrated waste stream, or brine, which requires further treatment or disposal. itrcweb.orgitrcweb.org

Advanced Oxidation Processes (AOPs): AOPs are destructive technologies that use powerful oxidizing agents like ozone or hydrogen peroxide to break down PFAS molecules. marinbarrettlaw.com While promising, their effectiveness can be limited by the high stability of the C-F bond. marinbarrettlaw.com

Below is a comparative overview of common technologies for aqueous PFAS removal.

| Technology | Mechanism | Advantages | Disadvantages |

| Granular Activated Carbon (GAC) | Adsorption | Proven effectiveness, cost-efficient, easily integrated into existing systems. r3sustainability.com | Less effective for short-chain PFAS, requires media replacement and disposal of spent carbon. r3sustainability.com |

| Ion Exchange (IX) Resins | Ion Exchange, Adsorption | High removal efficiency for a broad range of PFAS, lower operational footprint than GAC. itrcweb.orgr3sustainability.com | Higher cost than GAC, spent resin requires disposal or regeneration, which creates a waste stream. uswatersystems.com |

| Reverse Osmosis (RO) / Nanofiltration (NF) | Size Exclusion | Very high removal efficiency (>99%) for most PFAS. johnfhuntregeneration.co.ukresearchgate.net | High energy consumption, produces a concentrated waste stream requiring management. itrcweb.orgitrcweb.org |

Purification of Contaminated Soils and Waters

Remediating PFAS-contaminated soils is complex, as these compounds can leach into groundwater, creating a long-term source of contamination. fehrgraham.comwatchwater.de Current field-implemented strategies for soil primarily focus on containment or removal and off-site disposal. itrcweb.org

Excavation and Disposal: This straightforward approach involves physically removing the contaminated soil and transporting it to a permitted landfill. itrcweb.orgitrcweb.org To minimize the risk of PFAS leaching from the landfill, the excavated soil may first be treated with stabilizing agents. itrcweb.org However, this method is costly and simply relocates the contamination without destroying it. fehrgraham.com

Sorption and Stabilization: This in-situ technique involves adding amendments to the contaminated soil to immobilize the PFAS, preventing its migration into groundwater. fehrgraham.comitrcweb.org Activated carbon is a common amendment; it can be injected or mixed into the soil to bind the PFAS compounds. fehrgraham.com This method is cost-effective for reducing risk at sites with low to moderate contamination but does not remove the PFAS mass. fehrgraham.comitrcweb.org

Soil Washing: This ex-situ process uses water or a washing solution to separate contaminated fine particles (clays and silts) from coarser, less contaminated sand and gravel. fehrgraham.comitrcweb.org The underlying principle is that PFAS preferentially sorb to soil fractions with higher organic carbon content, which are typically the finer particles. itrcweb.org This reduces the volume of contaminated material requiring disposal, but the process can be energy-intensive and requires management of the washing fluids. fehrgraham.com

| Strategy | Description | Applicability | Limitations |

| Excavation and Disposal | Physical removal of contaminated soil and transport to a permitted landfill. itrcweb.orgjohnfhuntregeneration.co.uk | Heavily contaminated sites where rapid risk reduction is needed. | High cost, risks associated with transport, does not destroy contaminants. fehrgraham.com |

| Immobilization/Stabilization | In-situ addition of sorbents like activated carbon to bind PFAS and prevent leaching. fehrgraham.comitrcweb.org | Source zone treatment to reduce migration to groundwater; suitable for low concentrations. fehrgraham.comitrcweb.org | Contaminant mass remains in place; long-term stability may be a concern. |

| Soil Washing | Ex-situ separation of highly contaminated fine soil particles from bulk soil using a liquid wash. fehrgraham.comitrcweb.org | Soils with distinct particle size distributions where contaminants are bound to fines. | Energy-intensive, generates contaminated wash water and concentrated soil fines that need further treatment or disposal. fehrgraham.com |

Catalytic Decomposition Methods

Destructive technologies are highly sought after for PFAS remediation as they offer the potential for complete mineralization into harmless products. Catalytic methods are an area of active research, showing promise in breaking the robust carbon-fluorine bond.

Photocatalytic Degradation: This process utilizes semiconductor materials as catalysts, which, when activated by light (typically UV), generate highly reactive species that can degrade PFAS. mdpi.com Various catalysts, including titanium dioxide (TiO₂) and indium oxide (In₂O₃), have been investigated. mdpi.comnih.gov Studies have shown that under acidic conditions, photocatalysis can be effective, though the degradation rates can be influenced by water chemistry, such as the presence of other organic matter or inorganic ions. mdpi.comnih.gov For example, one study achieved 95% degradation of PFOA within 8 hours using an iron-exchanged zeolite catalyst. acs.org